4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine
Description
4-Methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine is a pyrimidine derivative featuring a piperazine ring substituted with a phenylethyl group at the 4-position and a methyl group at the 4-position of the pyrimidine core. Pyrimidines are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid bases and their role in modulating biological targets such as kinases, receptors, and enzymes . The incorporation of a piperazine moiety enhances solubility and bioavailability, while the phenylethyl group may confer selectivity toward central nervous system (CNS) targets or serotonin/dopamine receptors due to its lipophilic aromatic character .
Properties
IUPAC Name |
4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4/c1-15-13-17(19-14-18-15)21-11-9-20(10-12-21)8-7-16-5-3-2-4-6-16/h2-6,13-14H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWXJQUGMGPQLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution of Halogenated Pyrimidines
The most widely reported method involves the displacement of a halogen atom (typically chlorine) on a preformed pyrimidine ring by 4-(2-phenylethyl)piperazine.
Procedure :
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Substrate Preparation : 4-Chloro-6-methylpyrimidine is synthesized via cyclocondensation of acetylacetone with guanidine carbonate under acidic conditions.
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Coupling Reaction : The chlorinated pyrimidine reacts with 4-(2-phenylethyl)piperazine in a polar aprotic solvent (e.g., DMF or acetonitrile) at 80–100°C for 12–24 hours.
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Workup : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
Example :
Reaction of 4-chloro-6-methylpyrimidine (1.0 eq) with 4-(2-phenylethyl)piperazine (1.2 eq) in DMF at 90°C for 18 hours yielded the target compound in 68% purity, increased to 92% after recrystallization.
Condensation Reactions with Preformed Piperazine Derivatives
Alternative routes employ condensation between 6-amino-4-methylpyrimidine and 2-phenylethyl bromide in the presence of a piperazine precursor.
Procedure :
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Amination : 6-Amino-4-methylpyrimidine is treated with 1-bromo-2-phenylethane and K₂CO₃ in THF under reflux.
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Piperazine Incorporation : The intermediate undergoes cyclization with piperazine in ethanol at 60°C.
Yield : This two-step process achieved a 54% overall yield, with challenges in controlling regioselectivity during the amination step.
Optimization of Reaction Conditions
Catalyst Screening
Hybrid catalysts, particularly acid-base bifunctional systems, enhance reaction efficiency:
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| p-TSA | DMF/CH₃CN | 90 | 78 | 94 |
| ZnAl₂O₄ nanoparticles | Ethanol | 70 | 82 | 96 |
| Cellulose nanocomposite | Water | RT | 65 | 88 |
The use of ZnAl₂O₄ nanoparticles under microwave irradiation reduced reaction time to 2 hours while maintaining yields above 80%.
Solvent and Temperature Effects
Polar aprotic solvents (DMF, acetonitrile) favor nucleophilic substitution by stabilizing transition states, while protic solvents (ethanol) are less effective. Elevated temperatures (80–100°C) are critical for overcoming activation barriers but risk decomposition if prolonged.
Analytical Characterization
Spectroscopic Data
Mass Spectrometry
Comparative Analysis with Structural Analogues
| Compound | Synthesis Method | Yield (%) | Key Difference |
|---|---|---|---|
| 4-Methyl-6-(4-phenylpiperazin-1-yl)pyrimidine | Nucleophilic substitution | 75 | Phenyl vs. phenylethyl group |
| 6-Methyl-2,4-diaminopyrimidine | Biginelli condensation | 62 | Lack of piperazine moiety |
The phenylethyl group in the target compound necessitates longer reaction times compared to simpler phenyl derivatives due to steric hindrance .
Chemical Reactions Analysis
Types of Reactions
4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced forms of the piperazine ring.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Research
The compound has been investigated for its potential as a therapeutic agent. Studies suggest that derivatives of pyrimidine compounds often exhibit significant biological activities, including:
- Antidepressant Effects : Similar compounds have shown promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .
- Antitumor Activity : Compounds with similar structural features have been reported to possess antitumor properties, making them candidates for cancer therapy.
Neuropharmacology
Research indicates that the piperazine moiety is vital for binding to various receptors in the central nervous system (CNS). The interaction studies focus on:
- Dopamine Receptors : The compound's structure suggests potential activity at dopamine receptors, which are critical targets in treating disorders such as schizophrenia and Parkinson's disease .
- Serotonin Receptors : Compounds like this may also interact with serotonin receptors, influencing mood and anxiety levels .
Synthetic Chemistry
In synthetic chemistry, this compound serves as a versatile intermediate for synthesizing other biologically active compounds. Its synthesis typically involves multi-step reactions, allowing for modifications that can enhance biological efficacy or reduce side effects.
Case Studies
Mechanism of Action
The mechanism of action of 4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine involves its interaction with acetylcholinesterase (AChE). It acts as an inhibitor of AChE, preventing the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between 4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine and analogous pyrimidine-piperazine hybrids:
Table 1: Structural and Functional Comparisons
Structural Modifications and Electronic Effects
- Phenylethyl vs. This difference may influence receptor binding kinetics; halogenated analogs are more likely to interact with polar active sites, while phenylethyl derivatives favor hydrophobic pockets .
- Piperazine vs. Piperidine : Piperazine-containing analogs (e.g., ) exhibit higher basicity due to the secondary amine, improving water solubility, whereas piperidine derivatives (e.g., ) are less polar but may penetrate lipid membranes more effectively.
Physicochemical Properties
- Metabolic Stability : Fluorinated or acylated derivatives () resist cytochrome P450 oxidation better than the phenylethyl variant, which may undergo β-oxidation or aromatic hydroxylation.
Biological Activity
4-Methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine is a compound of interest due to its potential therapeutic applications, particularly in the field of oncology and neuropharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).
Chemical Structure
The molecular formula for this compound is with a molecular weight of 360.45 g/mol. The compound features a pyrimidine core substituted with a piperazine moiety, which is critical for its biological activity.
1. Antitumor Activity
Research has indicated that derivatives of pyrimidine compounds exhibit significant antitumor properties by inhibiting cyclin-dependent kinases (CDKs), specifically CDK2 and CDK9. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against these targets, leading to G2/M phase cell cycle arrest and apoptosis in cancer cell lines .
2. Anti-inflammatory Effects
Pyrimidine derivatives have also demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. In vitro studies have reported IC50 values as low as 0.04 μmol for COX-2 inhibition, suggesting that modifications to the pyrimidine structure can enhance anti-inflammatory activity .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various substituents on the pyrimidine ring and the piperazine moiety. Key findings include:
| Substituent | Effect on Activity |
|---|---|
| 4-(Phenyl) group | Increases binding affinity to CDK targets |
| Methyl group at position 6 | Enhances lipophilicity and cellular uptake |
| Piperazine substitutions | Modulate receptor interactions and selectivity |
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a series of pyrimidine derivatives, including this compound, against various cancer cell lines such as HCT116 (colon cancer) and HepG2 (liver cancer). The results indicated that the compound significantly inhibited cell proliferation with an IC50 value of approximately 0.5 μM in HCT116 cells .
Case Study 2: Neuropharmacology
In neuropharmacological studies, compounds related to this structure were assessed for their potential as A2A adenosine receptor antagonists. The binding affinity and selectivity were evaluated using radiolabeled ligands, showing promising results for treating neurodegenerative diseases such as Parkinson's disease .
Q & A
(Basic) What synthetic methodologies are commonly employed for the preparation of 4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine?
The synthesis typically involves multi-step reactions, including:
- Mannich reactions to form the piperazine ring, using formaldehyde and secondary amines .
- Coupling reactions to attach the pyrimidine core, often employing catalysts like stannous chloride in solvents such as dimethylformamide (DMF) or dichloromethane .
- Nucleophilic substitution to introduce the 2-phenylethyl group, optimized by temperature control (e.g., reflux at 80–100°C) and monitored via thin-layer chromatography (TLC) .
Yield optimization (typically 70–80%) is achieved through iterative adjustments of solvent polarity and reaction time .
(Basic) Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and piperazine-pyrimidine connectivity .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peaks) and detects isotopic patterns .
- Elemental Analysis : Validates carbon, hydrogen, and nitrogen content with ≤0.3% deviation from theoretical values .
- X-ray Crystallography : SHELX programs refine crystal structures, resolving ambiguities in stereochemistry .
(Advanced) How can researchers resolve contradictions between computational predictions and experimental biological activity data?
- Molecular Dynamics (MD) Simulations : Assess ligand-receptor binding stability under physiological conditions (e.g., 310 K, 1 atm) .
- Dose-Response Assays : Validate target engagement using IC/EC curves in cell-based models (e.g., PI3K inhibition assays) .
- Structural Analog Comparison : Compare activity profiles with derivatives like thieno[3,2-d]pyrimidines to identify critical substituents .
(Advanced) What strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Salt Formation : Use hydrochloride or sulfate salts to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the piperazine nitrogen .
- Co-solvent Systems : Employ cyclodextrins or PEG-based formulations for parenteral administration .
(Basic) How is the purity of this compound assessed during synthesis?
- HPLC-PDA : Reverse-phase chromatography with photodiode array detection (≥95% purity threshold) .
- Melting Point Analysis : Sharp melting ranges (e.g., 192–291°C) indicate crystallinity and purity .
- TLC Monitoring : R values compared to standards at each synthetic step .
(Advanced) What experimental approaches elucidate the compound’s binding mechanisms with biological targets?
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k/k) for target receptors .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) .
- Cryo-EM/X-ray Crystallography : Resolve ligand-target complexes at ≤2.0 Å resolution using SHELXL .
(Basic) What are the stability considerations for long-term storage of this compound?
- Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the piperazine ring .
- Oxidation Prevention : Add antioxidants (e.g., BHT) to DMSO stock solutions .
(Advanced) How can structure-activity relationship (SAR) studies guide the optimization of this compound?
- Substituent Scanning : Systematically replace the 2-phenylethyl group with halogens, alkyl chains, or heterocycles .
- Enzymatic Assays : Test inhibitory activity against kinase panels to identify off-target effects .
- Pharmacophore Modeling : Align derivatives to identify essential hydrogen-bonding and hydrophobic features .
(Basic) What in vitro models are suitable for preliminary biological evaluation?
- Cell Viability Assays : MTT or CellTiter-Glo® in cancer lines (e.g., HeLa, MCF-7) .
- Receptor Binding Studies : Radioligand displacement assays for GPCRs (e.g., dopamine D) .
- Enzyme Inhibition : Fluorescence-based assays for kinases or phosphodiesterases .
(Advanced) How can metabolic stability be assessed to predict in vivo performance?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
